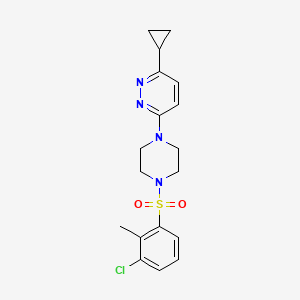
3-(4-((3-氯-2-甲基苯基)磺酰基)哌嗪-1-基)-6-环丙基哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a sulfonyl group and a pyridazine ring, making it a candidate for various biochemical and pharmacological studies.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl piperazines and pyridazines in various chemical reactions.
Biology
Biologically, 3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with piperazine under basic conditions to form the sulfonyl piperazine intermediate.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group to the pyridazine ring. This can be achieved through a cyclopropylation reaction using cyclopropyl bromide in the presence of a base.
Coupling Reaction: Finally, the sulfonyl piperazine intermediate is coupled with the cyclopropylated pyridazine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
作用机制
The mechanism of action of 3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonyl group can form strong interactions with amino acid residues, influencing the activity of the target protein.
相似化合物的比较
Similar Compounds
3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine: Similar structure but with a methyl group instead of a cyclopropyl group.
3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-ethylpyridazine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-13-15(19)3-2-4-17(13)26(24,25)23-11-9-22(10-12-23)18-8-7-16(20-21-18)14-5-6-14/h2-4,7-8,14H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOGAXINXYQUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2510931.png)
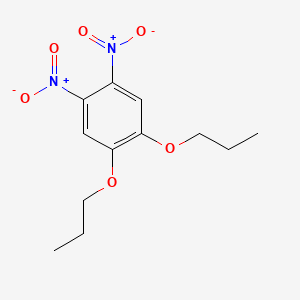
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)
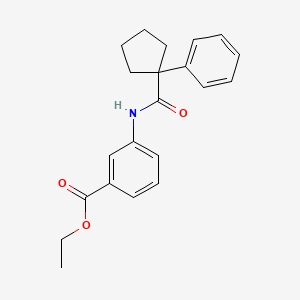
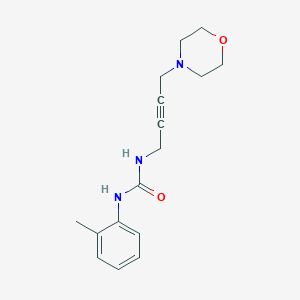
![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)

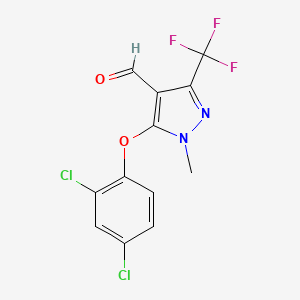
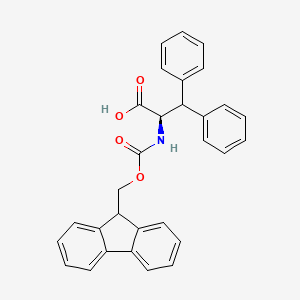
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510944.png)
![4-Cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2510945.png)
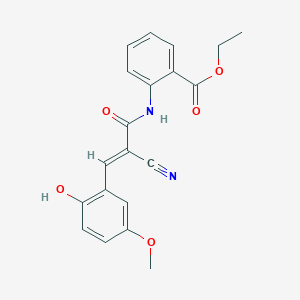
![6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2510947.png)
![2-cyclopropyl-1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2510950.png)
